![molecular formula C14H14ClNO2S B6595376 Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- CAS No. 243844-35-1](/img/structure/B6595376.png)

Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-

描述

Synthesis Analysis

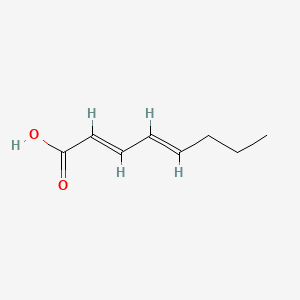

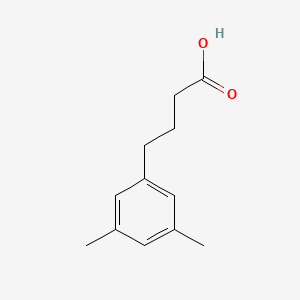

The synthesis of anilines, including N-Tosyl-2-(chloromethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates . Aniline synthesis has been a topic of significant interest due to its role in the pharmaceutical industry .Molecular Structure Analysis

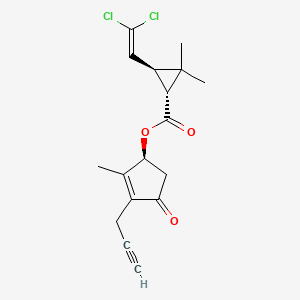

The molecular structure of N-Tosyl-2-(chloromethyl)aniline consists of 14 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.安全和危害

作用机制

Target of Action

The primary target of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide, also known as Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl-, is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .

Mode of Action

N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the tumor cells’ ability to regulate pH, which is crucial for their survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the tumor cells’ metabolic pathways . Under hypoxic conditions, tumor cells shift their metabolism to anaerobic glycolysis, which results in a significant modification in pH. The inhibition of CA IX disrupts this process, leading to an unfavorable environment for tumor cell survival .

Result of Action

The inhibition of CA IX by N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide leads to a disruption in the tumor cells’ metabolic processes . This disruption creates an unfavorable environment for tumor cell survival, leading to a decrease in cell proliferation and potentially inducing apoptosis .

Action Environment

The action of N-(2-(Chloromethyl)phenyl)-4-methylbenzenesulfonamide is influenced by the tumor microenvironment . Hypoxia, or low oxygen levels, is a common feature of solid tumors and leads to the overexpression of CA IX . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions. Additionally, factors such as pH and the presence of other metabolites could also influence the compound’s action.

生化分析

Biochemical Properties

Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors. The compound acts as an inhibitor of CA IX, thereby interfering with the enzyme’s activity. This inhibition is significant because CA IX is involved in regulating pH in tumor cells, which is essential for their survival and proliferation . Additionally, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- has shown interactions with other biomolecules, including proteins and other enzymes, contributing to its broad spectrum of biological activities .

Cellular Effects

The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound exhibits significant anti-proliferative activity. It induces apoptosis, leading to cell death, and alters gene expression patterns that are crucial for cell survival . Furthermore, the compound affects cell signaling pathways, including those involved in cell metabolism and pH regulation, thereby disrupting the cellular environment necessary for cancer cell growth .

Molecular Mechanism

At the molecular level, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within tumor cells . This binding interaction is facilitated by the sulfonamide group, which forms a coordination bond with the zinc ion in the enzyme’s active site . Additionally, the compound can induce changes in gene expression, further contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on carbonic anhydrase IX and its anti-proliferative activity in cancer cells for several weeks . Prolonged exposure may lead to reduced efficacy due to potential degradation .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels within cells . The compound’s metabolism primarily involves its conversion to inactive metabolites, which are then excreted from the body . This metabolic process is crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use .

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as tumor cells, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, N-[2-(chloromethyl)phenyl]-4-methyl- is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with carbonic anhydrase IX and other target proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

属性

IUPAC Name |

N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-14-5-3-2-4-12(14)10-15/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQARFNXLJBLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701215776 | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243844-35-1 | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243844-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Chloromethyl)phenyl]-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701215776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![phenyl (R)-(5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B6595304.png)

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)

![2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B6595318.png)

![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)